AM966

Descripción

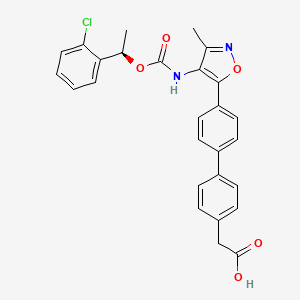

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQTWEWAPUCDDZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153758 | |

| Record name | AM-966 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228690-19-4 | |

| Record name | AM-966 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228690194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-966 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-966 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEO54NH393 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AM-966: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Initially investigated for its anti-fibrotic properties, subsequent research has revealed a more complex pharmacological profile. While it effectively inhibits LPA-stimulated downstream signaling pathways, AM-966 has also been shown to induce an unexpected increase in pulmonary endothelial permeability. This guide provides an in-depth technical overview of the core mechanism of action of AM-966, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling cascades and experimental workflows.

Core Mechanism of Action: LPA1 Antagonism

AM-966 is a high-affinity, selective, and orally bioavailable antagonist of the LPA1 receptor.[1] Its primary mechanism involves the inhibition of LPA-stimulated intracellular calcium release.[1] By blocking the LPA1 receptor, AM-966 is intended to mitigate the pathological effects of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a variety of cellular processes, including cell proliferation, migration, and cytoskeletal rearrangement.

Quantitative Pharmacological Data

The antagonist activity of AM-966 has been quantified across various in vitro assays, demonstrating its potency and selectivity.

| Parameter | Assay | Cell Line/System | Value | Reference |

| IC50 | LPA-stimulated intracellular calcium release | --- | 17 nM | [1] |

| IC50 | LPA1-mediated chemotaxis | Human A2058 melanoma cells | 138 ± 43 nM | |

| IC50 | LPA1-mediated chemotaxis | IMR-90 human lung fibroblasts | 182 ± 86 nM | |

| IC50 | LPA1-mediated chemotaxis | CHO mLPA1 cells | 469 ± 54 nM | |

| IC50 | LPA-induced ERK1/2 activation | --- | 3.8 ± 0.4 nM |

Paradoxical Effect on Endothelial Permeability

Contrary to its expected role in promoting barrier integrity by antagonizing LPA, AM-966 has been demonstrated to increase lung microvascular endothelial permeability.[2][3][4] This effect is mediated through the activation of the RhoA signaling pathway, leading to cytoskeletal rearrangement and the disruption of endothelial cell junctions.

Signaling Pathway

AM-966, despite being an LPA1 antagonist, triggers a signaling cascade that culminates in increased endothelial permeability. This pathway involves the activation of RhoA, phosphorylation of Myosin Light Chain (MLC), and subsequent phosphorylation of Vascular Endothelial (VE)-cadherin.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of AM-966.

Endothelial Permeability Assay (Electric Cell-Substrate Impedance Sensing - ECIS)

This assay measures the transendothelial electrical resistance (TEER) to assess the integrity of the endothelial barrier. A decrease in TEER corresponds to an increase in permeability.

Experimental Workflow:

Methodology:

-

Cell Culture: Human Lung Microvascular Endothelial Cells (HLMVECs) are cultured to confluence on gold microelectrodes of an ECIS array.

-

Cell Treatment: Prior to the experiment, cells are starved for 3 hours. Subsequently, they are treated with AM-966 at various concentrations (e.g., 0.1, 1.0, and 10 µM).

-

Data Acquisition: The TEER across the endothelial monolayer is measured continuously using an ECIS system.

-

Data Analysis: A decrease in the TEER value is indicative of increased endothelial permeability. The data is often normalized to the baseline resistance before the addition of the compound.

RhoA Activation Assay (Pull-Down Assay)

This assay is used to determine the amount of active, GTP-bound RhoA in cell lysates.

Experimental Workflow:

Methodology:

-

Cell Treatment: Confluent HLMVECs are starved for 3 hours and then treated with AM-966 (e.g., 1.0 µM) for specific durations (e.g., 15 and 30 minutes). Thrombin (1 U/mL) can be used as a positive control.

-

Lysis and Pull-Down: Cells are lysed, and the lysates are incubated with Rhotekin-RBD (Rho-binding domain) coupled to agarose beads. These beads specifically bind to the active, GTP-bound form of RhoA.

-

Western Blotting: The pulled-down proteins are then separated by SDS-PAGE and immunoblotted using a primary antibody specific for RhoA to determine the amount of activated RhoA.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, such as MLC and VE-cadherin, following treatment with AM-966.

Methodology:

-

Sample Preparation: HLMVECs are treated with AM-966, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-MLC, phospho-VE-cadherin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total protein levels are also assessed using antibodies against the non-phosphorylated forms of the proteins to ensure equal loading.

Conclusion

AM-966 is a valuable research tool for studying LPA1 receptor signaling. While it functions as a potent antagonist of LPA-induced calcium mobilization and chemotaxis, its unexpected effect of increasing endothelial permeability through a RhoA-dependent mechanism highlights the complexity of its pharmacological profile. This dual activity underscores the importance of comprehensive characterization of drug candidates to fully understand their potential therapeutic and adverse effects. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the multifaceted actions of AM-966 and other LPA1 receptor modulators.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]

AM-966: A Technical Guide to its LPA1 Receptor Binding Affinity and Functional Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional antagonism of AM-966, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document compiles quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Data Presentation: Quantitative Affinity of AM-966

AM-966 is a potent and selective antagonist of the LPA1 receptor.[1] Its binding affinity has been primarily characterized through functional assays that measure the inhibition of LPA-induced cellular responses. The following table summarizes the key quantitative data for AM-966's activity at the LPA1 receptor.

| Parameter | Value | Assay Type | Cell Line | Species | Reference |

| IC50 | 17 nM | Inhibition of LPA-stimulated intracellular calcium release | CHO cells stably expressing LPA1 | Human | [1] |

| IC50 | 181 nM | Inhibition of LPA-induced chemotaxis | IMR-90 human lung fibroblasts | Human | [1] |

| IC50 | 138 ± 43 nM | Inhibition of LPA-mediated chemotaxis | A2058 human melanoma cells | Human | |

| IC50 | 469 ± 54 nM | Inhibition of LPA-induced chemotaxis | CHO cells stably expressing LPA1 | Mouse | |

| IC50 | 3.8 ± 0.4 nM | Inhibition of LPA-induced ERK1/2 activation | CHO-K1 cells expressing LPA1 | Not Specified |

LPA1 Receptor Signaling Pathway

The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to multiple Gα protein subtypes, including Gαi/o, Gαq/11, and Gα12/13. This initiates a cascade of downstream signaling events that regulate a variety of cellular processes. AM-966, as a competitive antagonist, blocks these LPA-induced signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of AM-966.

Inhibition of LPA-Stimulated Intracellular Calcium Release

This assay determines the ability of AM-966 to block the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.

1. Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in a suitable growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Cells are seeded into 96-well black-walled, clear-bottom microplates and allowed to adhere and grow to near confluence.

2. Compound Preparation:

-

A stock solution of AM-966 is prepared in DMSO.

-

Serial dilutions of AM-966 are prepared in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

An LPA agonist solution (e.g., 1-oleoyl-LPA) is prepared at a concentration that elicits a submaximal response (EC80).

3. Calcium Flux Assay:

-

The cell culture medium is removed, and the cells are washed with assay buffer.

-

Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer for a specified time at 37°C, according to the dye manufacturer's instructions.

-

After incubation, the dye solution is removed, and the cells are washed again with the assay buffer.

-

100 µL of the assay buffer is added to each well.

-

The microplate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).

-

The prepared dilutions of AM-966 are added to the wells, and the plate is incubated for a specified period (e.g., 10-30 minutes) at room temperature.

-

The LPA agonist solution is then added to the wells, and the fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.

4. Data Analysis:

-

The increase in fluorescence upon LPA addition is calculated for each well.

-

The percentage of inhibition by AM-966 is determined relative to the response in the absence of the antagonist.

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Inhibition of LPA-Induced Chemotaxis

This assay assesses the ability of AM-966 to inhibit the directed migration of cells towards a gradient of LPA.

1. Cell Culture:

-

IMR-90 human lung fibroblasts are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Prior to the assay, cells are serum-starved for a period (e.g., 4-24 hours) to reduce basal migration.

2. Chemotaxis Assay Setup:

-

A multi-well chemotaxis chamber (e.g., Boyden chamber with an 8 µm pore size polycarbonate membrane) is used.

-

The lower wells of the chamber are filled with serum-free medium containing various concentrations of LPA as the chemoattractant.

-

The serum-starved IMR-90 cells are harvested, washed, and resuspended in serum-free medium containing different concentrations of AM-966.

-

The cell suspension is then added to the upper chamber of the transwell inserts.

3. Incubation and Cell Staining:

-

The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow cell migration (e.g., 4-6 hours).

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The migrated cells on the lower surface of the membrane are fixed and stained with a suitable stain (e.g., Diff-Quik or DAPI).

4. Data Analysis:

-

The number of migrated cells is counted in several microscopic fields for each well.

-

The percentage of inhibition of chemotaxis by AM-966 is calculated relative to the migration induced by LPA alone.

-

The IC50 value is determined from the concentration-response curve.

Experimental Workflow: Receptor Binding Affinity Determination

The following diagram illustrates a generalized workflow for determining the binding affinity of a compound to its target receptor, a fundamental process in drug discovery.

References

AM-966: A Technical Guide to a Potent and Selective LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1). Discovered and initially characterized by Amira Pharmaceuticals, this small molecule has been instrumental in elucidating the role of the LPA1 receptor in various physiological and pathological processes, particularly in the context of fibrosis. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and preclinical development of AM-966, presenting key data in a structured format for researchers and drug development professionals. The document includes detailed experimental methodologies, quantitative data summaries, and visualizations of relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Discovery and History

AM-966 was first described in a 2010 publication in the British Journal of Pharmacology by Swaney et al. from Amira Pharmaceuticals.[1][2] This work identified AM-966 as a novel, orally active LPA1 receptor antagonist with potential therapeutic applications in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). The discovery of AM-966 was a significant step in validating the LPA1 receptor as a viable drug target for anti-fibrotic therapies. While AM-966 itself has not entered clinical trials, a structurally related compound, BMS-986202 (formerly AM152), has progressed to clinical development, underscoring the importance of this chemical series.[3] More recently, another LPA1 antagonist from Bristol Myers Squibb, admilparant (BMS-986278), has shown promising results in Phase 2 clinical trials for pulmonary fibrosis, further highlighting the therapeutic potential of targeting this pathway.

Chemical Synthesis

While the detailed step-by-step synthesis of AM-966 is not publicly available in the primary scientific literature, patents from Amira Pharmaceuticals (now part of Bristol Myers Squibb) describe the synthesis of structurally related polycyclic antagonists of lysophosphatidic acid receptors. A general synthetic approach for compounds of this class is outlined below.

General Synthetic Scheme for Related LPA1 Antagonists

Caption: A generalized synthetic workflow for AM-966 analogues.

Pharmacological Profile

AM-966 is characterized by its high affinity and selectivity for the human LPA1 receptor. Its pharmacological activity has been assessed through a variety of in vitro and in vivo studies.

In Vitro Activity

The potency and selectivity of AM-966 were determined using calcium flux assays in cells overexpressing different human LPA receptors.

| Receptor | IC50 (nM) | Assay Type | Cell Line | Reference |

| LPA1 | 17 | Calcium Flux | CHO cells | [1] |

| LPA2 | >10,000 | Calcium Flux | CHO cells | [1] |

| LPA3 | >10,000 | Calcium Flux | CHO cells | [1] |

| LPA4 | >10,000 | Calcium Flux | CHO cells | [1] |

| LPA5 | >10,000 | Calcium Flux | CHO cells | [1] |

AM-966 also demonstrated potent inhibition of LPA-induced fibroblast chemotaxis, a key process in the pathogenesis of fibrosis.

| Parameter | IC50 (nM) | Cell Line | Reference |

| LPA-induced Chemotaxis | 181 | IMR-90 human lung fibroblasts | [1] |

In Vivo Pharmacokinetics

The pharmacokinetic profile of AM-966 has been evaluated in mice, demonstrating good oral bioavailability.

| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | Reference |

| Mouse | 10 | Oral | 9 | 1 | [3] |

Mechanism of Action

AM-966 exerts its effects by competitively antagonizing the LPA1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway of LPA1 involves coupling to Gαi, Gαq, and Gα12/13 proteins, leading to downstream effects such as cell proliferation, migration, and cytoskeletal rearrangement.

Canonical LPA1 Signaling Pathway

Caption: Canonical LPA1 receptor signaling pathways.

Unexpected Effect on Endothelial Permeability

Interestingly, further research revealed that while AM-966 is an antagonist of Gαi-mediated signaling, it can act as an agonist for Gα12/13-mediated pathways in endothelial cells. This leads to an unexpected increase in endothelial permeability through the activation of the RhoA/ROCK pathway and subsequent phosphorylation of VE-cadherin.

Caption: AM-966-induced endothelial permeability pathway.

Key Experimental Protocols

Calcium Flux Assay

This assay is used to determine the potency of AM-966 in inhibiting LPA1 receptor activation.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., HBSS) for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. AM-966 at various concentrations is added to the wells and incubated for 30 minutes.

-

LPA Stimulation and Measurement: The plate is placed in a fluorescence plate reader. LPA is added to the wells to stimulate the LPA1 receptor, and the change in fluorescence intensity is measured over time.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve of AM-966 inhibition of the LPA-induced calcium flux.

Chemotaxis Assay

This assay assesses the ability of AM-966 to inhibit the migration of cells towards an LPA gradient.

-

Cell Culture: IMR-90 human lung fibroblasts are cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.

-

Assay Setup: A Boyden chamber or a similar transwell migration system with a porous membrane (e.g., 8 µm pores) is used.

-

Chemoattractant and Inhibitor: LPA is placed in the lower chamber as the chemoattractant. IMR-90 cells, pre-incubated with different concentrations of AM-966, are seeded into the upper chamber.

-

Incubation: The chamber is incubated for several hours (e.g., 4-6 hours) at 37°C to allow cell migration.

-

Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Data Analysis: The IC50 value is determined from the concentration-response curve of AM-966 inhibition of LPA-induced cell migration.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This in vivo model is used to evaluate the anti-fibrotic efficacy of AM-966.

-

Animal Model: C57BL/6 mice are commonly used.

-

Bleomycin Administration: A single intratracheal instillation of bleomycin (e.g., 1.5-3 U/kg) is administered to induce lung injury and subsequent fibrosis.

-

AM-966 Treatment: AM-966 is administered orally (e.g., once or twice daily) starting at a specific time point after bleomycin instillation (e.g., day 7, during the established fibrotic phase).

-

Endpoint Analysis: After a defined treatment period (e.g., 14 or 21 days post-bleomycin), various endpoints are assessed:

-

Histopathology: Lungs are harvested, fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis (e.g., using the Ashcroft scoring system).

-

Collagen Content: Lung collagen levels are quantified using a biochemical assay (e.g., Sircol assay).

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.

-

Experimental Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model

Caption: Workflow of the bleomycin-induced pulmonary fibrosis model.

Conclusion

AM-966 has proven to be a valuable research tool for understanding the role of the LPA1 receptor in health and disease. Its high potency, selectivity, and oral bioavailability have enabled significant advancements in the field of fibrosis research. While its direct clinical development has not been pursued, the insights gained from studies with AM-966 have paved the way for the clinical investigation of other LPA1 antagonists. This technical guide consolidates the key information on AM-966, providing a foundation for future research and drug discovery efforts targeting the LPA1 pathway.

References

AM-966: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases. As an orally bioavailable small molecule, AM-966 has been investigated as a potential therapeutic agent, particularly for idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of AM-966, based on available preclinical data. The document details its mechanism of action, in vitro and in vivo efficacy, and its effects on key signaling pathways. Experimental protocols for the key studies are also described to provide a deeper understanding of the presented data.

Pharmacodynamics

Mechanism of Action

AM-966 is a high-affinity, selective, and orally active antagonist of the LPA1 receptor.[1][2] Its primary mechanism of action is the inhibition of LPA-induced signaling through this receptor.

In Vitro Pharmacology

AM-966 has demonstrated potent and selective antagonism of the LPA1 receptor in a variety of in vitro assays.

Table 1: In Vitro Potency of AM-966

| Assay | Cell Line | Species | Parameter | Value | Reference(s) |

| Intracellular Calcium Release | CHO cells expressing human LPA1 | Human | IC50 | 17 nM | [1][3][4] |

| Chemotaxis | IMR-90 lung fibroblasts | Human | IC50 | 181 nM | [3][5] |

| Chemotaxis | A2058 melanoma cells | Human | IC50 | 138 nM | [6] |

Table 2: Selectivity of AM-966 for LPA Receptors

| Receptor | IC50 (nM) | Reference(s) |

| LPA1 | 17 | [7] |

| LPA2 | 1,700 | [7] |

| LPA3 | 1,600 | [7] |

| LPA4 | 7,700 | [7] |

| LPA5 | 8,600 | [7] |

Signaling Pathways

AM-966 has been shown to modulate several key signaling pathways downstream of the LPA1 receptor.

-

Inhibition of ERK1/2 Phosphorylation: AM-966 effectively blocks LPA-induced activation of the ERK1/2 signaling pathway.[6]

-

Unexpected Activation of RhoA Signaling: Interestingly, while acting as an antagonist for some LPA1-mediated effects, AM-966 has been shown to induce an increase in lung microvascular endothelial permeability.[8][9][10] This paradoxical effect is mediated through the LPA1 receptor and involves the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of VE-cadherin and myosin light chain (MLC).[8][9][10]

References

- 1. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.org]

- 3. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 4. americanaddictioncenters.org [americanaddictioncenters.org]

- 5. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel, orally active LPA<sub>1</sub> receptor antagonist inhibits lung fibrosis in the mouse bleomycin model | CiNii Research [cir.nii.ac.jp]

- 7. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Biochemicals - CAT N°: 22048 [bertin-bioreagent.com]

- 10. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]

AM-966: A Deep Dive into its Selectivity for LPA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of AM-966, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document consolidates key quantitative data, details experimental methodologies for pivotal assays, and visualizes the associated signaling pathways to support further research and development efforts in therapeutic areas targeting the LPA-LPA1 axis.

Quantitative Selectivity Profile of AM-966

AM-966 demonstrates high affinity and selective antagonism for the LPA1 receptor. Its selectivity has been characterized across various functional assays, with inhibitory concentrations (IC50) determined for multiple LPA receptor subtypes. The following table summarizes the quantitative data on AM-966's potency.

| Receptor Subtype | Assay Type | Cell Line | IC50 (nM) | Reference |

| Human LPA1 | Calcium Release | CHO cells | 17 | [1][2][3] |

| Mouse LPA1 | Calcium Release | CHO cells | - | [3] |

| Human LPA1 | Chemotaxis | A2058 melanoma cells | 138 ± 43 | [1] |

| Human LPA1 | Chemotaxis | IMR-90 lung fibroblasts | 182 ± 86 | [1] |

| Mouse LPA1 | Chemotaxis | CHO cells | 469 ± 54 | [1] |

| Human LPA1 | ERK1/2 Phosphorylation | - | 3.8 ± 0.4 | [1] |

| Human LPA2 | Calcium Release | - | 1,700 | [4] |

| Human LPA3 | Calcium Release | - | 1,600 | [4] |

| Human LPA4 | Calcium Release | - | 7,700 | [4] |

| Human LPA5 | Calcium Release | - | 8,600 | [4] |

Core Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the selectivity and functional effects of AM-966.

Calcium Mobilization Assay

This assay is fundamental in determining the antagonistic activity of compounds targeting Gq-coupled GPCRs, such as LPA1.

Objective: To measure the inhibition of LPA-induced intracellular calcium release by AM-966.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured to 80-90% confluency in appropriate media.

-

Cell Seeding: Cells are seeded into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 3 µM) and probenecid (2.5 mM) to prevent dye leakage. Cells are incubated for 30 minutes at 37°C.

-

Compound Pre-incubation: After washing, cells are incubated with varying concentrations of AM-966 or vehicle control for 10-30 minutes.

-

LPA Stimulation: The plate is placed in a fluorimetric imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of an EC80 concentration of LPA to stimulate calcium release.

-

Data Acquisition and Analysis: Changes in fluorescence intensity are monitored over time. The IC50 value is calculated from the concentration-response curve of AM-966's inhibition of the LPA-induced calcium signal.

Chemotaxis Assay

This assay assesses the ability of AM-966 to block the LPA-induced migration of cells, a key biological function mediated by LPA1.

Objective: To quantify the inhibitory effect of AM-966 on LPA-induced cell migration.

Methodology:

-

Cell Preparation: Human A2058 melanoma cells, IMR-90 human lung fibroblasts, or CHO cells expressing mouse LPA1 are serum-starved for several hours.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with media containing LPA as a chemoattractant.

-

Cell Treatment: The serum-starved cells are pre-incubated with various concentrations of AM-966 or vehicle control.

-

Cell Seeding: The treated cells are seeded into the upper chamber of the insert.

-

Incubation: The chamber is incubated for a sufficient time to allow for cell migration through the membrane towards the LPA gradient.

-

Quantification: Non-migrated cells on the upper side of the membrane are removed. Migrated cells on the lower side are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted dye.

-

Data Analysis: The number of migrated cells in the presence of AM-966 is compared to the vehicle control to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of AM-966 on the LPA-induced activation of the MAPK/ERK signaling pathway.

Objective: To measure the inhibition of LPA-stimulated ERK1/2 phosphorylation by AM-966.

Methodology:

-

Cell Culture and Serum Starvation: Cells (e.g., C6 glioma or CHO-K1 cells) are grown to a high confluence and then serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Cells are pre-incubated with different concentrations of AM-966 or vehicle for 10-30 minutes.

-

LPA Stimulation: Cells are then stimulated with LPA (e.g., 1 µM or 300 nM) for a short period (e.g., 10-15 minutes).

-

Cell Lysis: The stimulation is stopped by placing the plates on ice and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody for total ERK1/2 is used as a loading control.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified by densitometry, and the ratio of p-ERK1/2 to total ERK1/2 is calculated. The IC50 value for AM-966 is determined from the concentration-response curve.

Signaling Pathways and Experimental Visualizations

To further elucidate the mechanism of action of AM-966 and the experimental procedures, the following diagrams are provided.

Caption: LPA1 Receptor Signaling Pathways Antagonized by AM-966.

Caption: Workflow for the Calcium Mobilization Assay.

Caption: Workflow for the ERK1/2 Phosphorylation Western Blot Assay.

Unexpected Effects and Further Considerations

Conclusion

AM-966 is a highly selective and potent antagonist of the LPA1 receptor, demonstrating significant promise as a tool for investigating LPA1 biology and as a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field. The unexpected effects observed in certain cell types underscore the importance of thorough characterization of receptor antagonists in various biological systems to fully understand their pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

AM-966 (CAS number: 1228690-19-4): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document provides a comprehensive technical overview of AM-966, including its pharmacological properties, key in vitro and in vivo experimental data, detailed experimental methodologies, and an exploration of its mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, with the LPA1 receptor playing a crucial role in various physiological and pathological processes, including fibrosis. AM-966 has emerged as a valuable research tool for investigating the therapeutic potential of LPA1 antagonism.

Pharmacological Profile

AM-966 is an orally bioavailable small molecule that acts as a high-affinity, selective antagonist of the LPA1 receptor. Its primary mechanism of action is the inhibition of LPA-stimulated intracellular signaling.

In Vitro Activity

AM-966 has been shown to potently inhibit LPA1-mediated cellular responses in various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Cell Line | Species | Endpoint | IC50 (nM) | Reference |

| Calcium Release | CHO cells expressing human LPA1 | Human | Inhibition of LPA-stimulated Ca2+ release | 17 | [1][2] |

| Chemotaxis | IMR-90 human lung fibroblasts | Human | Inhibition of LPA-induced chemotaxis | 181 | [2] |

| Chemotaxis | A2058 human melanoma cells | Human | Inhibition of LPA-induced chemotaxis | 138 ± 43 | [1] |

| Chemotaxis | CHO cells expressing mouse LPA1 | Mouse | Inhibition of LPA-induced chemotaxis | 469 ± 54 | [1] |

| ERK1/2 Phosphorylation | CHO-K1 cells | Hamster | Inhibition of LPA-induced p-ERK1/2 | 3.8 ± 0.4 | [1] |

In Vivo Activity

In preclinical animal models, AM-966 has demonstrated efficacy in reducing fibrosis and inflammation.

| Animal Model | Treatment | Key Findings | Reference |

| Bleomycin-induced lung fibrosis (Mouse) | 30 mg/kg, twice daily | Reduced lung injury, vascular leakage, inflammation, and fibrosis. | [1] |

Mechanism of Action: Signaling Pathways

AM-966 exerts its effects by blocking the downstream signaling cascades initiated by the activation of the LPA1 receptor. A key pathway involves the Gα12/13-RhoA signaling axis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document.

In Vitro Assays

This assay measures the ability of AM-966 to inhibit LPA-induced increases in intracellular calcium concentration.

References

AM-966 In Vitro Characterization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including fibrosis.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of AM-966, detailing its binding and functional activity, selectivity profile, and its effects on relevant cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting the LPA-LPA1 axis.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of AM-966.

Table 1: Receptor Antagonist Potency of AM-966 in a Calcium Flux Assay

| Receptor | Cell Line | Assay Type | IC50 (nM) |

| Human LPA1 | CHO cells | Intracellular Calcium Release | 17[1][3] |

| Human LPA2 | CHO cells | Intracellular Calcium Release | 1,700 |

| Human LPA3 | CHO cells | Intracellular Calcium Release | 1,600 |

| Human LPA4 | CHO cells | Intracellular Calcium Release | 7,700 |

| Human LPA5 | CHO cells | Intracellular Calcium Release | 8,600 |

Table 2: Functional Antagonism of AM-966 in Chemotaxis Assays

| Cell Line | Description | Assay Type | IC50 (nM) |

| IMR-90 | Human Lung Fibroblasts | LPA-induced Chemotaxis | 181[1] |

| A2058 | Human Melanoma Cells | LPA-mediated Chemotaxis | 138 ± 43 |

| CHO mLPA1 | CHO cells expressing mouse LPA1 | LPA-mediated Chemotaxis | 469 ± 54 |

Signaling Pathways and Cellular Effects

AM-966 has been shown to modulate endothelial barrier function through a distinct signaling cascade. While characterized as an LPA1 antagonist, in human lung microvascular endothelial cells (HLMVECs), AM-966 was found to increase endothelial permeability. This effect is mediated through the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of myosin light chain (MLC) and VE-cadherin.[4] Notably, unlike LPA, AM-966 does not induce the phosphorylation of extracellular signal-regulated kinases (Erk).

AM-966-Induced Signaling Pathway in HLMVECs

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize AM-966 are provided below. These protocols are based on established methods and the available literature.

Calcium Mobilization Assay

This assay measures the ability of AM-966 to inhibit LPA-induced intracellular calcium mobilization in CHO cells stably expressing the human LPA1 receptor.

Experimental Workflow:

Protocol:

-

Cell Culture: Culture CHO cells stably expressing the human LPA1 receptor in appropriate media and conditions. Seed cells into 96-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Wash the cells with a buffered saline solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of AM-966 to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

LPA Stimulation and Measurement: Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR). Add a pre-determined concentration of LPA (e.g., the EC80) to all wells simultaneously and immediately begin recording the fluorescence signal over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage inhibition of the LPA response against the concentration of AM-966 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of AM-966 to inhibit the migration of cells, such as IMR-90 human lung fibroblasts, towards an LPA gradient.

Experimental Workflow:

Protocol:

-

Cell Preparation: Culture IMR-90 cells to sub-confluence. Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA.

-

Compound Incubation: Pre-incubate the cell suspension with various concentrations of AM-966 for 30 minutes at 37°C.

-

Assay Setup: Add LPA to the lower wells of a modified Boyden chamber or a 24-well plate with Transwell inserts (e.g., 8 µm pore size). Place the cell suspension containing AM-966 into the upper chamber/insert.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator to allow cell migration.

-

Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain). Count the number of migrated cells in several fields of view under a microscope.

-

Data Analysis: Plot the percentage inhibition of LPA-induced migration against the concentration of AM-966 and determine the IC50 value.

Transendothelial Electrical Resistance (TEER) Measurement

This assay measures changes in endothelial barrier function by quantifying the electrical resistance across a monolayer of HLMVECs.

Protocol:

-

Cell Culture: Seed HLMVECs onto gold-plated electrodes in an electric cell-substrate impedance sensing (ECIS) array plate and culture until a stable monolayer with high resistance is formed.

-

Measurement: Place the ECIS plate onto the instrument stage and allow the resistance readings to stabilize.

-

Treatment: Add AM-966 at various concentrations to the wells.

-

Data Acquisition: Continuously monitor the TEER over time. A decrease in TEER indicates an increase in endothelial permeability.

-

Data Analysis: Plot the change in TEER over time for each concentration of AM-966.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key signaling proteins, such as MLC and VE-cadherin, in HLMVECs following treatment with AM-966.

Protocol:

-

Cell Treatment and Lysis: Culture HLMVECs to confluence in 6-well plates. Treat the cells with AM-966 for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MLC or anti-phospho-VE-cadherin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Conclusion

AM-966 is a well-characterized, potent, and selective LPA1 receptor antagonist. The in vitro data presented in this guide highlight its pharmacological profile and its effects on key cellular signaling pathways. This information provides a valuable resource for researchers investigating the role of the LPA1 receptor in health and disease and for those involved in the development of novel therapeutics targeting this pathway.

References

AM-966 Target Validation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for AM-966, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The following sections detail the core quantitative data from key validation experiments, the methodologies employed in these studies, and visualizations of the associated signaling pathways and experimental workflows.

Core Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies validating the efficacy and mechanism of action of AM-966.

Table 1: In Vitro Activity of AM-966

| Assay | Cell Line | Species | Endpoint | IC50 (nM) | Reference |

| Intracellular Calcium Release | CHO cells expressing human LPA1 | Human | Inhibition of LPA-stimulated calcium release | 17 | [1][2] |

| Chemotaxis | IMR-90 human lung fibroblasts | Human | Inhibition of LPA-induced chemotaxis | 181 (± 86) | [1][2] |

| Chemotaxis | A2058 human melanoma cells | Human | Inhibition of LPA-induced chemotaxis | 138 (± 43) | [2] |

| Chemotaxis | CHO cells expressing mouse LPA1 | Mouse | Inhibition of LPA-induced chemotaxis | 469 (± 54) | [2] |

| ERK1/2 Activation | Not specified | Not specified | Blockade of LPA-induced ERK1/2 activation | 3.8 (± 0.4) | [2] |

Table 2: In Vivo Efficacy of AM-966 in Bleomycin-Induced Lung Fibrosis Model

| Study Duration | Dosage | Key Findings | Reference |

| Acute (3-7 days) | 30 mg/kg | 43% reduction in bronchoalveolar lavage fluid (BALF) protein concentrations, indicating decreased vascular leakage. | [1] |

| 14 days | 30 mg/kg | Inhibition of lung fibrosis, maintenance of body weight, and decreased lung inflammation. | [2] |

| 14 days | 30 and 60 mg/kg | Dramatic reduction in lung tissue remodeling and fibrosis. | [3] |

| Late time points | Not specified | Decreased mortality and fibrosis. | [2] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target validation of AM-966.

In Vitro Intracellular Calcium Release Assay

-

Objective: To determine the potency of AM-966 in inhibiting LPA1-mediated intracellular calcium mobilization.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.

-

Methodology:

-

CHO-hLPA1 cells are seeded into 96-well plates and cultured to confluency.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

-

After dye loading, cells are washed with a buffered salt solution.

-

Cells are pre-incubated with varying concentrations of AM-966 for 30 minutes.[3]

-

The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured.

-

Cells are then stimulated with a sub-maximal concentration of lysophosphatidic acid (LPA) (e.g., 10-30 nM).[3]

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of the LPA-induced calcium response against the concentration of AM-966.

-

In Vitro Chemotaxis Assay

-

Objective: To assess the ability of AM-966 to block LPA1-mediated cell migration.

-

Cell Lines: IMR-90 human lung fibroblasts, A2058 human melanoma cells, and CHO cells expressing mouse LPA1.[1][2]

-

Methodology:

-

A Boyden chamber or a similar multi-well cell migration assay system is used. The upper and lower chambers are separated by a porous membrane.

-

The lower chamber is filled with media containing LPA as a chemoattractant.

-

The cell line of interest (e.g., IMR-90) is pre-treated with varying concentrations of AM-966.

-

The pre-treated cells are then seeded into the upper chamber.

-

The chamber is incubated for a sufficient time to allow for cell migration through the membrane towards the chemoattractant.

-

Following incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and quantified by microscopy or spectrophotometry.

-

The IC50 value is determined by quantifying the inhibition of cell migration at different concentrations of AM-966.

-

In Vivo Bleomycin-Induced Lung Fibrosis Model

-

Objective: To evaluate the anti-fibrotic efficacy of AM-966 in a preclinical model of pulmonary fibrosis.

-

Animal Model: Mice (specific strain, e.g., C57BL/6).

-

Methodology:

-

Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin. A control group receives a vehicle (e.g., saline).

-

Following bleomycin administration, mice are treated with AM-966 (e.g., 10, 30, or 60 mg/kg) or a vehicle control, typically via oral gavage, on a specified dosing schedule (e.g., twice daily).[2][3]

-

At predetermined time points (e.g., 3, 7, or 14 days post-bleomycin), cohorts of mice are euthanized.[1][2]

-

Bronchoalveolar lavage (BAL) is performed to collect fluid for the analysis of inflammatory cells, total protein (as a measure of vascular leakage), and pro-inflammatory/pro-fibrotic cytokines.

-

Lungs are harvested, and one lobe is typically processed for histological analysis (e.g., Masson's trichrome staining for collagen deposition) to assess the extent of fibrosis. The remaining lobes can be used for biochemical assays (e.g., hydroxyproline content to quantify collagen).

-

Efficacy is determined by comparing the extent of inflammation, vascular leakage, and fibrosis in the AM-966-treated groups to the vehicle-treated, bleomycin-injured group.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with AM-966.

Caption: LPA1 receptor signaling pathway and the inhibitory action of AM-966.

Caption: Proposed pathway for AM-966-induced endothelial permeability.[4][5]

Caption: Experimental workflow for the in vivo bleomycin-induced lung fibrosis model.

References

- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:1228690-19-4 | LPA1 antagonist, oral active, high affinity, selective, | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for AM-966 in a Bleomycin-Induced Lung Fibrosis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AM-966, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in the widely utilized bleomycin-induced mouse model of pulmonary fibrosis.[1][2] The following sections detail the mechanism of action, experimental protocols, and key findings related to the anti-fibrotic effects of AM-966.

Mechanism of Action

AM-966 is an orally bioavailable antagonist of the LPA1 receptor.[1] The lysophosphatidic acid (LPA) - LPA1 signaling pathway is strongly implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[2] In vitro studies have demonstrated that AM-966 effectively inhibits LPA-stimulated intracellular calcium release and LPA-induced chemotaxis of lung fibroblasts.[1] In the context of lung fibrosis, AM-966 is thought to exert its therapeutic effects by blocking the pro-fibrotic actions of LPA, which include fibroblast recruitment and proliferation.[2]

However, it is also important to note that some research has indicated that AM-966 can increase lung microvascular endothelial permeability through the activation of the Rho signaling pathway and phosphorylation of VE-cadherin.[2][3][4] This suggests a complex biological effect that warrants careful consideration in experimental design and interpretation.

Quantitative Data Summary

The efficacy of AM-966 in the bleomycin-induced lung fibrosis model has been evaluated at various time points and dosages. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of AM-966 on Bronchoalveolar Lavage Fluid (BALF) Parameters (3-Day Model)

| Treatment Group | Total Protein | Inflammatory Cells | LDH Activity |

| Vehicle Control | Baseline | Baseline | Baseline |

| Bleomycin (1.5 units/kg) | Significantly Increased | Significantly Increased | Significantly Increased |

| Bleomycin + AM-966 (10 mg/kg, BID) | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin |

| Bleomycin + AM-966 (30 mg/kg, BID) | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin |

| Data derived from a 3-day post-bleomycin injury model.[1] |

Table 2: Effect of AM-966 on BALF Parameters (7-Day Model)

| Treatment Group | Total Protein | Collagen | Total TGF-β1 |

| Vehicle Control | Baseline | Baseline | Baseline |

| Bleomycin (3.0 units/kg) | Significantly Increased | Significantly Increased | Significantly Increased |

| Bleomycin + AM-966 (1 mg/kg, BID) | No Significant Change vs. Bleomycin | No Significant Change vs. Bleomycin | No Significant Change vs. Bleomycin |

| Bleomycin + AM-966 (10 mg/kg, BID) | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin |

| Bleomycin + AM-966 (30 mg/kg, BID) | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin |

| Data derived from a 7-day post-bleomycin injury model.[1] |

Table 3: Effect of AM-966 on Lung Fibrosis and Body Weight (14-Day Model)

| Treatment Group | Lung Fibrosis | Body Weight |

| Vehicle Control | Minimal | Maintained |

| Bleomycin (1.5 units/kg) | Significant Fibrosis | Significant Loss |

| Bleomycin + AM-966 (10 mg/kg, BID) | Significantly Inhibited | Maintained |

| Bleomycin + AM-966 (30 mg/kg, BID) | Significantly Inhibited | Maintained |

| Bleomycin + AM-966 (60 mg/kg, BID) | Significantly Inhibited | Maintained |

| Bleomycin + Dexamethasone (1 mg/kg, QD) | Significantly Inhibited | Maintained |

| Data derived from a 14-day post-bleomycin injury model.[1] |

Table 4: Effect of AM-966 on Survival (21-Day Model)

| Treatment Group | Survival Rate |

| Bleomycin (5 units/kg) | 40% |

| Bleomycin + AM-966 (30 mg/kg, BID) | 80% |

| Data derived from a 21-day post-bleomycin injury model, demonstrating a significant increase in survival with AM-966 treatment.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving AM-966 in the bleomycin-induced lung fibrosis model.

Bleomycin-Induced Lung Fibrosis Animal Model

-

Animal Species: Male C57BL/6 mice are commonly used.[5]

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

-

Induction of Fibrosis:

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Make a small incision in the neck to expose the trachea.

-

Intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline. The dose of bleomycin can vary depending on the desired severity and time course of fibrosis (e.g., 1.5 units/kg for a 14-day model, 3.0 units/kg for a 7-day model, or 5 units/kg for a 21-day survival model).[1]

-

Suture the incision and allow the mice to recover on a warming pad.

-

The vehicle control group should receive an intratracheal instillation of sterile saline only.

-

AM-966 Administration

-

Formulation: AM-966 is typically administered orally via gavage.[1] The vehicle for administration should be clearly defined and administered to the control groups.

-

Dosage and Frequency: Dosages of AM-966 can range from 1 to 60 mg/kg, administered twice daily (BID).[1]

-

Treatment Initiation:

Bronchoalveolar Lavage (BAL) and Analysis

-

Procedure:

-

At the designated experimental endpoint, euthanize the mice.

-

Expose the trachea and insert a cannula.

-

Instill and aspirate a known volume of sterile saline (e.g., 1 mL) into the lungs three times.

-

Pool the retrieved fluid (BALF).

-

-

Analysis:

-

Total and Differential Cell Counts: Centrifuge the BALF to pellet the cells. Resuspend the pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of macrophages, neutrophils, and lymphocytes.

-

Total Protein Concentration: Determine the protein concentration in the cell-free BALF supernatant using a standard protein assay (e.g., BCA assay).

-

Lactate Dehydrogenase (LDH) Activity: Measure LDH activity in the BALF supernatant as an indicator of lung injury using a commercially available kit.[1]

-

Collagen Content: Quantify the soluble collagen content in the BALF supernatant using an appropriate assay (e.g., Sircol Collagen Assay).[1]

-

Cytokine and Growth Factor Analysis: Measure the levels of pro-fibrotic mediators such as Transforming Growth Factor-beta 1 (TGF-β1), Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), and Matrix Metalloproteinase-7 (MMP-7) in the BALF supernatant using ELISA kits.[1]

-

Histological Assessment of Lung Fibrosis

-

Tissue Preparation:

-

After BAL, perfuse the lungs with saline.

-

Inflate and fix the lungs with 10% neutral buffered formalin.

-

Embed the fixed lung tissue in paraffin and cut sections (e.g., 5 µm).

-

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation.

-

Masson's Trichrome: To visualize collagen deposition (stains blue), which is a hallmark of fibrosis.[1]

-

-

Quantification: Assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score) on the stained lung sections.

Visualizations

Signaling Pathway of AM-966 in Lung Fibrosis

Caption: LPA1 signaling pathway in fibrosis and the inhibitory action of AM-966.

Experimental Workflow for AM-966 in Bleomycin-Induced Lung Fibrosis

Caption: Experimental workflow for evaluating AM-966 in the bleomycin model.

References

- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: AM-966 for Idiopathic Pulmonary Fibrosis Research

To the Researcher: Following a comprehensive search of publicly available scientific literature and clinical trial databases, there is currently no specific information available regarding a compound designated "AM-966" for the research or treatment of idiopathic pulmonary fibrosis (IPF). The search results did not yield any preclinical or clinical data, mechanism of action, or experimental protocols associated with a molecule of this name in the context of IPF.

The information that is available pertains to the general landscape of IPF research, including the mechanisms of fibrosis and clinical trials for other therapeutic agents. This document provides a detailed overview of the current understanding of IPF pathology and outlines general experimental protocols that are commonly used in the field. These protocols can serve as a template for the investigation of novel compounds for IPF, and can be adapted once information about a specific agent like AM-966 becomes available.

I. Introduction to Idiopathic Pulmonary Fibrosis (IPF)

Idiopathic pulmonary fibrosis is a chronic, progressive, and fibrotic interstitial lung disease of unknown cause.[1] It is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue, diminished lung capacity, and ultimately, respiratory failure. The prognosis for IPF patients is poor, with a median survival of 3 to 5 years after diagnosis. Current FDA-approved treatments, such as pirfenidone and nintedanib, can slow the rate of lung function decline but do not halt or reverse the fibrotic process.[2] Therefore, there is a critical unmet need for novel and more effective therapies.

II. Key Signaling Pathways in IPF Pathogenesis

The development of fibrosis in IPF is a complex process involving multiple cell types and signaling pathways. A potential therapeutic agent would likely target one or more of these pathways to exert its anti-fibrotic effects.

Caption: Key pro-fibrotic signaling pathways in IPF.

III. General Experimental Protocols for Evaluating Anti-Fibrotic Compounds

The following are generalized protocols for the preclinical evaluation of a novel compound for IPF.

A. In Vitro Assays

1. Cell Culture of Primary Human Lung Fibroblasts (HLFs)

-

Objective: To isolate and culture primary HLFs from IPF patient lung tissue to be used in downstream functional assays.

-

Protocol:

-

Obtain fresh lung tissue from IPF patients undergoing lung transplantation or biopsy.

-

Mince the tissue into small pieces and digest with a solution of collagenase and dispase.

-

Filter the cell suspension to remove undigested tissue.

-

Plate the cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

-

2. Myofibroblast Differentiation Assay

-

Objective: To assess the ability of a test compound to inhibit the differentiation of fibroblasts into myofibroblasts.

-

Protocol:

-

Seed HLFs in a 24-well plate.

-

Once the cells reach 70-80% confluency, serum-starve them for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with TGF-β1 (5 ng/mL) for 48 hours to induce myofibroblast differentiation.

-

Assess the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, by immunofluorescence or Western blot.

-

Caption: Experimental workflow for myofibroblast differentiation assay.

3. Collagen Production Assay

-

Objective: To measure the effect of a test compound on collagen synthesis by activated fibroblasts.

-

Protocol:

-

Culture HLFs as described above.

-

Treat the cells with the test compound in the presence of TGF-β1 for 72 hours.

-

Collect the cell culture supernatant.

-

Quantify the amount of soluble collagen in the supernatant using a Sircol Collagen Assay kit.

-

B. In Vivo Models

1. Bleomycin-Induced Pulmonary Fibrosis Model

-

Objective: To evaluate the efficacy of a test compound in a well-established animal model of pulmonary fibrosis.

-

Protocol:

-

Administer a single intratracheal instillation of bleomycin to C57BL/6 mice to induce lung injury and subsequent fibrosis.

-

Administer the test compound or vehicle control to the mice daily, starting from day 0 or day 7 post-bleomycin instillation.

-

Euthanize the mice at day 14 or day 21.

-

Harvest the lungs for histological analysis (Masson's trichrome staining for collagen), and biochemical analysis (hydroxyproline assay for total collagen content).

-

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

IV. Quantitative Data Summary

Once data for a specific compound such as AM-966 is available, it should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Efficacy of AM-966

| Assay | Metric | AM-966 | Positive Control |

| Myofibroblast Differentiation | α-SMA Expression (IC50) | - | - |

| Collagen Production | Collagen Content (IC50) | - | - |

| Fibroblast Proliferation | BrdU Incorporation (IC50) | - | - |

Table 2: In Vivo Efficacy of AM-966 in Bleomycin Model

| Parameter | Vehicle Control | AM-966 (Dose 1) | AM-966 (Dose 2) | Positive Control |

| Ashcroft Score | - | - | - | - |

| Lung Hydroxyproline (µ g/lung ) | - | - | - | - |

| Body Weight Change (%) | - | - | - | - |

V. Future Directions

The field of IPF research is actively exploring novel therapeutic targets and combination therapies. As new compounds are developed, rigorous preclinical evaluation using standardized protocols is essential to identify promising candidates for clinical trials. The ultimate goal is to develop therapies that can not only slow disease progression but also potentially reverse fibrosis and restore lung function in patients with IPF.

References

AM-966 in Cancer Cell Migration Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. In the context of oncology, the LPA/LPA1 signaling axis has been implicated in promoting cancer cell migration and invasion, key steps in tumor metastasis. Therefore, targeting the LPA1 receptor with antagonists like AM-966 presents a promising therapeutic strategy to inhibit cancer progression. These application notes provide detailed protocols and quantitative data for the use of AM-966 in cancer cell migration assays.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of AM-966 on cell migration and related processes.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Chemotaxis | A2058 (Melanoma) | IC50 | 138 ± 43 nM | [1] |

| Chemotaxis | IMR-90 (Lung Fibroblast) | IC50 | 182 ± 86 nM | [1] |

| Chemotaxis | CHO cells (LPA1 expressing) | IC50 | 469 ± 54 nM | [1] |

| Intracellular Ca2+ Release | LPA1-expressing cells | IC50 | 17 nM | [1] |

| Cell Migration (PA-stimulated) | A549 (Lung Cancer) | Concentration for abolition of migration | 1 µM |

Signaling Pathway

AM-966 exerts its inhibitory effect on cancer cell migration primarily by blocking the LPA1 receptor. This antagonism disrupts downstream signaling cascades that are crucial for cell motility. One of the key pathways affected is the RhoA/Rho kinase (ROCK) pathway, which regulates cytoskeletal dynamics and cell contraction.

Experimental Protocols

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic response of cancer cells to a chemoattractant, which is inhibited by AM-966.

Experimental Workflow:

Materials:

-

Cancer cells (e.g., A549 human lung carcinoma)

-

AM-966 (stock solution in DMSO)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Chemoattractant (e.g., Lysophosphatidic Acid or Phosphatidic Acid)

-

24-well Transwell plates with 8.0 µm pore size inserts

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal Violet solution (for staining)

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture A549 cells in RPMI-1640 supplemented with 10% FBS until they reach 80-90% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 10 µM PA).

-

Pre-incubate the cell suspension with AM-966 (e.g., final concentration of 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation and Staining:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert membrane.

-

Fix the migrated cells on the lower surface of the membrane with 100% methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

-

Quantification:

-

Allow the inserts to air dry.

-

Image the stained cells using an inverted microscope at 10x or 20x magnification.

-

Count the number of migrated cells in several random fields of view for each insert.

-

Calculate the average number of migrated cells per field for each condition.

-

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound," a process that can be inhibited by AM-966.

Experimental Workflow:

References

Application Notes and Protocols for Studying Melanoma Chemotaxis Using AM-966

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AM-966, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), to investigate melanoma cell chemotaxis. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the role of the LPA1 signaling pathway in melanoma cell migration and invasion.

Introduction to AM-966 and Melanoma Chemotaxis

Melanoma is an aggressive form of skin cancer with a high propensity for metastasis. The chemotactic movement of melanoma cells, guided by signaling molecules in the tumor microenvironment, is a critical step in the metastatic cascade. Lysophosphatidic acid (LPA) is a potent, serum-derived phospholipid that acts as a chemoattractant for various cancer cells, including melanoma. LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), with LPA1 being a key player in mediating melanoma cell migration.[1]

AM-966 is a potent and selective antagonist of the LPA1 receptor.[2] It competitively inhibits the binding of LPA to LPA1, thereby blocking downstream signaling pathways that promote chemotaxis. This makes AM-966 a valuable tool for studying the specific contribution of LPA1 to melanoma cell migration and for evaluating the therapeutic potential of targeting this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of AM-966 in the context of melanoma chemotaxis.

Table 1: In Vitro Inhibitory Activity of AM-966

| Parameter | Cell Line | Value | Reference |

| IC50 (LPA-stimulated Ca2+ release) | CHO cells expressing human LPA1 | 17 nM | [2] |

| IC50 (LPA-induced chemotaxis) | A2058 human melanoma cells | 138 ± 43 nM | [2] |

| IC50 (LPA-induced chemotaxis) | IMR-90 human lung fibroblasts | 182 ± 86 nM | [2] |

Table 2: Effects of AM-966 on Downstream Signaling

| Parameter | Cell Line | Concentration of AM-966 | Effect | Reference |

| LPA-induced ERK1/2 activation | CHO-K1 cells expressing LPA1 | 100 nM | Complete blockage | [1] |

Signaling Pathways

LPA1 Signaling Pathway in Melanoma Chemotaxis